molecular formula C7H16ClNO2 B555404 L-beta-Homoleucine hydrochloride CAS No. 96386-92-4

L-beta-Homoleucine hydrochloride

Cat. No.: B555404
CAS No.: 96386-92-4
M. Wt: 145,20*36,45 g/mole
InChI Key: NXVYPYHWONGEFQ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of L-beta-Homoleucine hydrochloride is usually achieved through chemical synthesis . The synthetic routes involve using different precursor compounds and reaction conditions to obtain the target product. The specific preparation scheme may vary, but it generally involves a synthetic reaction . Industrial production methods are not extensively detailed in the available literature, but the compound is primarily synthesized for research purposes.

Chemical Reactions Analysis

L-beta-Homoleucine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions for these reactions are not extensively documented.

    Substitution: This type of reaction involves the replacement of one atom or group of atoms with another

    Peptide Synthesis: This compound is suitable for solution phase peptide synthesis. This involves the formation of peptide bonds between amino acids to create peptides or proteins.

Mechanism of Action

L-beta-Homoleucine hydrochloride exerts its effects through its role as a beta amino acid. Beta amino acids, including L-beta-Homoleucine, are remarkably stable to metabolism, exhibit slow microbial degradation, and are inherently stable to proteases and peptidases . They can fold into well-ordered secondary structures consisting of helices, turns, and sheets . The specific molecular targets and pathways involved in its mechanism of action are not extensively documented.

Properties

IUPAC Name

(3S)-3-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYPYHWONGEFQ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375812
Record name L-beta-Homoleucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96386-92-4
Record name L-beta-Homoleucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-5-methylhexanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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